![molecular formula C24H25NO2S B2831956 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one CAS No. 1795450-85-9](/img/structure/B2831956.png)
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one
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Overview
Description
The compound “1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one” is a complex organic molecule that contains a furan ring, a thiazepan ring, and a diphenylpropanone group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur . Diphenylpropanone (also known as benzyl phenyl ketone) is an organic compound containing a ketone group attached to a benzyl group and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, the thiazepan ring is non-aromatic and may adopt a chair or boat conformation, and the diphenylpropanone group would add additional planar aromatic rings .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The furan ring can undergo electrophilic aromatic substitution . The thiazepan ring has an amine group that can participate in reactions like alkylation, acylation, and nucleophilic substitution . The carbonyl group in the diphenylpropanone part can undergo reactions typical of ketones, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Generally, compounds containing furan rings are polar and can participate in pi stacking due to their aromaticity . The presence of the thiazepan ring and the diphenylpropanone group would also influence the compound’s properties .Scientific Research Applications
Green Chemistry and Biomass Conversion
The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves a novel approach that integrates biomass catalytic conversion with organic synthesis techniques . Here’s how it works:
Biocatalysis and (S)-1-(Furan-2-yl)propan-1-ol Production
Researchers have explored bioreduction using Lactobacillus paracasei BD101 to efficiently produce (S)-1-(furan-2-yl)propan-1-ol from the precursor compound . This biocatalytic approach holds promise for large-scale production of valuable chiral intermediates.
Fluorescent Detection Applications
The compound’s unique structure makes it suitable for fluorescent detection. Researchers have investigated its interactions with other molecules, revealing potential applications in biosensing and analytical chemistry .
Herbicidal Activity
Novel derivatives of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one have been evaluated for herbicidal activity. Compound 6d exhibited good inhibition against target weeds, emphasizing its potential in agricultural applications .
Antibacterial and Antimicrobial Properties
While not directly studied for this compound, related furan derivatives have shown antimicrobial activity. Researchers continue to explore its potential in combating bacterial infections .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been reported to inhibit the growth of gram-positive bacteria .
Biochemical Pathways
Furan-containing compounds have been known to exhibit a broad spectrum of biological activities .
Pharmacokinetics
The smaller oxygen atom in furan results in a planar conjugated backbone with negligible torsion, which could potentially influence its pharmacokinetic properties .
Result of Action
Furan derivatives have been reported to have remarkable therapeutic efficacy .
properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c26-24(25-14-13-23(28-17-15-25)22-12-7-16-27-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,16,21,23H,13-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVDPMBHZNBKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one |
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